molecular formula C19H20FNO2 B2571614 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone CAS No. 2034616-69-6

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone

Cat. No.: B2571614
CAS No.: 2034616-69-6
M. Wt: 313.372
InChI Key: LNNPHWRASUOPFI-UHFFFAOYSA-N
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Description

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a fluorophenyl group, and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Hydroxy-Methylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the pyrrolidine derivative reacts with a hydroxy-methylphenyl ketone in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy-methylphenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylpyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with the fluorine atom in a different position, potentially leading to different interactions and effects.

Uniqueness

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is unique due to the specific positioning of the fluorine atom and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone, a compound with potential therapeutic applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H22FNO2
  • CAS Number : Not specifically listed but can be derived from the chemical structure.

The compound features a fluorophenyl group and a pyrrolidine moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Reference
HT295.0
MCF78.2
A5497.5

These results suggest that the compound could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacological Effects

The compound's pyrrolidine structure is associated with neuropharmacological activities. Research indicates that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is crucial for developing treatments for depression and anxiety disorders.

Antimicrobial Activity

Studies have also explored the antimicrobial potential of related compounds. For example, certain pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of pyrrolidine derivatives were synthesized and evaluated for their anticancer activity. The lead compound exhibited an IC50 value of 5 µM against HT29 colon cancer cells, indicating potent growth inhibition. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Case Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of a similar pyrrolidine derivative in animal models of depression. The results showed that administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting antidepressant-like effects. The study highlighted its potential mechanism involving serotonin receptor modulation.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the fluorophenyl group via nucleophilic substitution.
  • Final coupling with the hydroxy-substituted phenyl group.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-13-9-14(5-6-18(13)22)10-19(23)21-8-7-16(12-21)15-3-2-4-17(20)11-15/h2-6,9,11,16,22H,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNPHWRASUOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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